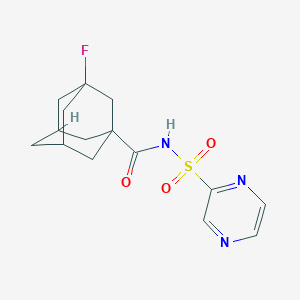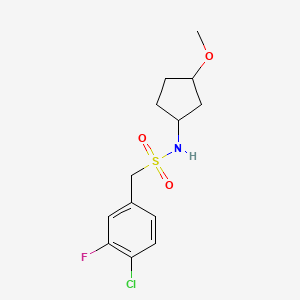
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known as DIOC, is a synthetic compound that belongs to the family of oxazole derivatives. It has been extensively studied for its potential application in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is not yet fully understood. However, it has been shown to inhibit the activity of a key enzyme, glycogen synthase kinase-3β (GSK-3β), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of GSK-3β, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been shown to activate the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to possess neuroprotective and neuroregenerative properties, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been studied for its potential application as a pain reliever and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is its potent anticancer activity against various cancer cell lines. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been shown to possess neuroprotective and neuroregenerative properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide. One potential direction is the development of more potent and selective GSK-3β inhibitors based on the structure of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide and its potential application in the treatment of neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide and its analogs could facilitate the study of this promising compound.
Synthesemethoden
The synthesis of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves the reaction of 2,6-difluoroaniline with 5-bromoindole-2-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-bromo-N-(2,6-difluorophenyl)indole-2-carboxamide. The intermediate is then reacted with ethyl glyoxylate in the presence of sodium methoxide to form the final product, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has also been shown to possess neuroprotective and neuroregenerative properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been studied for its potential application as a pain reliever and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-12-2-1-3-13(20)17(12)15-9-16(25-23-15)18(24)22-11-4-5-14-10(8-11)6-7-21-14/h1-8,16,21H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVZHTUICPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC=C2F)F)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(difluoromethoxy)phenyl]-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide](/img/structure/B6627700.png)
![N-[(3-cyanophenyl)methyl]-2-[3-(difluoromethoxy)phenyl]morpholine-4-carboxamide](/img/structure/B6627703.png)

![2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)

![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)
![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)